molecular formula C40H32Li4N12O12S4 B12767878 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt CAS No. 64381-95-9

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt

Cat. No.: B12767878
CAS No.: 64381-95-9
M. Wt: 1028.9 g/mol
InChI Key: DWCKSZNXPGVTFY-MSNJXTIZSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid functionalities. It is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt involves several steps. The process typically starts with the preparation of the azo compound through diazotization and coupling reactions. The sulfonation of the aromatic rings is then carried out to introduce the sulfonic acid groups. The final step involves the lithiation to form the tetralithium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt involves its interaction with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulfonic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can affect the compound’s behavior in different environments and its ability to act as a catalyst or inhibitor in various chemical reactions.

Comparison with Similar Compounds

Similar compounds include other azo dyes and sulfonated aromatic compounds. Compared to these, Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((2,6-diamino-3-methyl-5-((4-sulfophenyl)azo)phenyl)azo)-, tetralithium salt stands out due to its unique combination of azo and sulfonic acid groups, which confer distinct chemical properties and reactivity. Some similar compounds include:

  • Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[2-[2-methoxy-5-methyl-4-[2-(4-sulfophenyl)diazenyl]phenyl]-2-oxidodiazenyl]-, sodium salt
  • Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid monosodium salt

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

CAS No.

64381-95-9

Molecular Formula

C40H32Li4N12O12S4

Molecular Weight

1028.9 g/mol

IUPAC Name

tetralithium;5-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H36N12O12S4.4Li/c1-21-17-31(49-45-25-9-13-29(14-10-25)65(53,54)55)37(43)39(35(21)41)51-47-27-7-5-23(33(19-27)67(59,60)61)3-4-24-6-8-28(20-34(24)68(62,63)64)48-52-40-36(42)22(2)18-32(38(40)44)50-46-26-11-15-30(16-12-26)66(56,57)58;;;;/h3-20H,41-44H2,1-2H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4/b4-3+,49-45?,50-46?,51-47?,52-48?;;;;

InChI Key

DWCKSZNXPGVTFY-MSNJXTIZSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C(=C1N)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=C(C(=CC(=C4N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N=NC6=CC=C(C=C6)S(=O)(=O)[O-]

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C(=C1N)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=C(C(=CC(=C4N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)N=NC6=CC=C(C=C6)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.